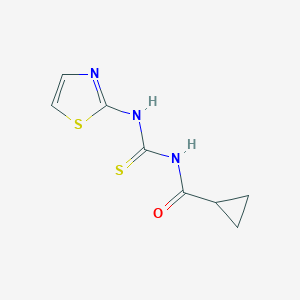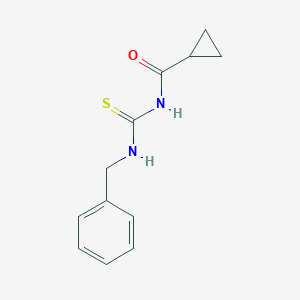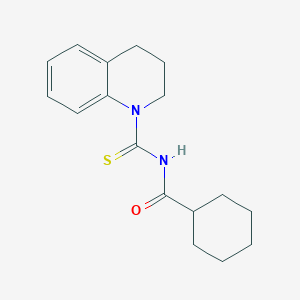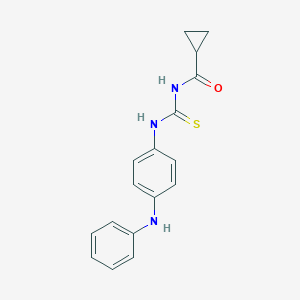![molecular formula C24H19Cl2N3O2S2 B320735 2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide](/img/structure/B320735.png)
2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a benzothiazolyl phenyl group, making it a subject of interest in chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with propionic acid to form 2-(2,4-dichlorophenoxy)propionic acid . This intermediate is then reacted with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline under specific conditions to form the final product. The reaction conditions often include the use of catalysts such as triethylamine or potassium carbonate and are carried out under controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction conditions are optimized for scalability, ensuring consistent quality and efficiency. Safety measures are also implemented to handle the potentially hazardous nature of the reactants and products.
化学反应分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions. Substitution reactions may be facilitated by the presence of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
科学研究应用
2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential anticancer properties .
相似化合物的比较
Similar Compounds
2-(2,4-dichlorophenoxy)propionic acid: This compound shares the dichlorophenoxy group but lacks the benzothiazolyl phenyl group, making it less complex.
2-methyl-4-chlorophenoxyacetic acid: Similar in structure but with different substituents, leading to different chemical and biological properties.
3,5-dibromo-4-hydroxybenzonitrile: Another related compound with different halogen substituents and functional groups.
Uniqueness
The uniqueness of 2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide lies in its complex structure, which imparts specific chemical and biological properties. Its combination of dichlorophenoxy and benzothiazolyl phenyl groups makes it a versatile compound with a wide range of applications in various fields.
属性
分子式 |
C24H19Cl2N3O2S2 |
|---|---|
分子量 |
516.5 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C24H19Cl2N3O2S2/c1-13-3-9-19-21(11-13)33-23(28-19)15-4-7-17(8-5-15)27-24(32)29-22(30)14(2)31-20-10-6-16(25)12-18(20)26/h3-12,14H,1-2H3,(H2,27,29,30,32) |
InChI 键 |
DAYPZOOSTUUCSW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C(C)OC4=C(C=C(C=C4)Cl)Cl |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C(C)OC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B320658.png)


![N-[(3,5-dimethylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320661.png)
![2-(4-bromophenoxy)-N-[(4-phenoxyphenyl)carbamothioyl]acetamide](/img/structure/B320662.png)
![2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320664.png)
![N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide](/img/structure/B320665.png)
![N-(cyclohexylcarbonyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320668.png)

![N-(cyclohexylcarbonyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B320670.png)
![N-[(4-bromophenoxy)acetyl]-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320671.png)
![3-bromo-N-[(2,4-dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B320672.png)

![N-[(2,4-dimethylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320677.png)
